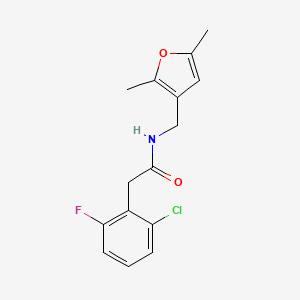

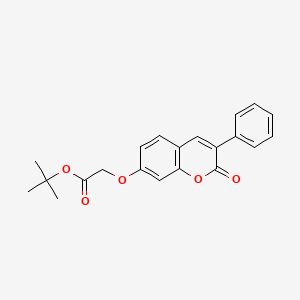

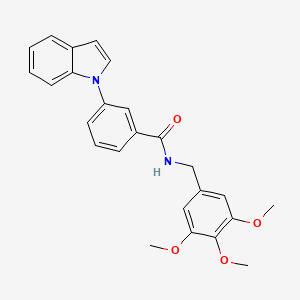

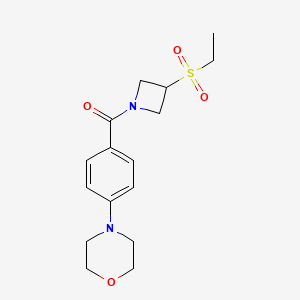

![molecular formula C15H16N2O4S2 B2784116 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide CAS No. 1090741-99-3](/img/structure/B2784116.png)

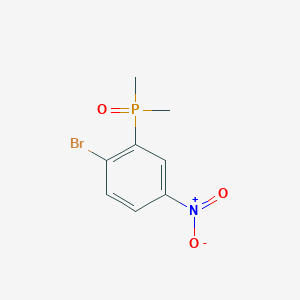

3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide” is a type of sulfonamide . Sulfonamides are organosulfur compounds that contain the sulfonamide functional group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The general formula is R−SO2NR’R", where each R is some organic group .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation . N-Sulfonyl ketenimine formation followed by a probable 1,3-OAc migration ([3,3]-sigmatropic rearrangement) enables a synthesis of trans-α,β-unsaturated N-tosylamides from readily accessible propargyl acetates and sulfonyl azides in the presence of CuI as catalyst .Physical And Chemical Properties Analysis

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . They are typically crystalline .作用機序

The mechanism of action of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide is not fully understood, but studies have shown that it can inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of hydrogen ions. This compound has also been shown to inhibit the activity of metalloproteinases, which can lead to a decrease in the degradation of extracellular matrix proteins.

実験室実験の利点と制限

One of the advantages of using 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide in lab experiments is its unique structure and properties, which can lead to the development of new materials and drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo studies.

将来の方向性

There are many future directions for the study of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide. In medicinal chemistry, further studies are needed to investigate the potential of this compound as an anticancer agent and to develop new drugs based on its structure and properties. In material science, further studies are needed to investigate the potential of this compound as a polymer material and to develop new materials based on its structure and properties. In environmental science, further studies are needed to investigate the potential of this compound as a marker for wastewater contamination and to develop new methods for its detection and analysis.

合成法

The synthesis of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide can be done using various methods, and the most common method involves the reaction of 2-phenylacetaldehyde with p-toluenesulfonyl chloride to form 2-phenyl-1-tosyl-ethanol. This compound is then reacted with chlorosulfonyl isocyanate to form 3-[[[(E)-2-phenylethenyl]sulfonyl]amino]methyl]benzenesulfonyl chloride. Finally, the reaction of this compound with ammonia or amine gives this compound.

科学的研究の応用

3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, this compound has been studied for its potential as a polymer material due to its unique structure and properties. In environmental science, this compound has been investigated for its potential as a water-soluble sulfonamide derivative that can be used as a marker for wastewater contamination.

Safety and Hazards

特性

IUPAC Name |

3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c16-23(20,21)15-8-4-7-14(11-15)12-17-22(18,19)10-9-13-5-2-1-3-6-13/h1-11,17H,12H2,(H2,16,20,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLDPURJPSMLBZ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CC=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CC=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)

![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)

![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)